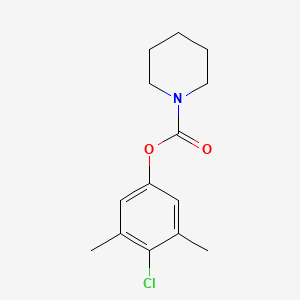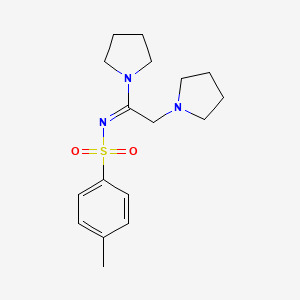
4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves modified Mannich condensation reactions. For instance, a similar molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was synthesized using a modified Mannich condensation from 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol, highlighting a common approach in synthesizing complex piperidine derivatives (Dineshkumar & Parthiban, 2022).
Molecular Structure Analysis
The molecular structure of similar piperidine derivatives reveals that these rings typically adopt a chair conformation, providing the molecule with a certain degree of stability and reactivity. The substituents on the piperidine ring, such as chloro and methyl groups, significantly affect the molecule's overall shape and properties. X-ray diffraction studies, for example, have been employed to confirm these structural aspects in analogous compounds (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, reflecting their utility in synthetic chemistry. They can participate in condensation reactions, substitution reactions, and more, depending on the functional groups attached to the piperidine core. The presence of a chloro group, for example, can make the compound a participant in nucleophilic substitution reactions.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents attached to the piperidine ring. For example, the introduction of chloro and methyl groups can affect the compound's polarity, boiling point, and solubility in various solvents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability, are significantly shaped by the molecular structure. The piperidine moiety generally imparts basicity to these compounds, while substituents like chloro and methyl groups can alter their reactivity patterns and stability under different conditions.
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-8-12(9-11(2)13(10)15)18-14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXSSTXQEIUPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylphenyl 1-piperidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)






![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)
![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)